Over 20-Fold Difference in Potency Between (1S,3R) and (1R,3S) Enantiomers for Inhibiting Neuronal GABA Uptake
The (1S,3R) enantiomer of cis-3-aminocyclohexanecarboxylic acid inhibits the uptake of [³H]GABA by rat brain slices with potency comparable to GABA itself. In contrast, the (1R,3S) enantiomer is at least 20 times less potent in the same assay [1]. This stereochemical requirement is unique to the cis-configuration and is not observed with trans-isomers, which exhibit different transport interactions [2].
| Evidence Dimension | Inhibition of [³H]GABA uptake in rat brain slices |
|---|---|
| Target Compound Data | (1S,3R)-cis-3-ACHC: potency similar to GABA |
| Comparator Or Baseline | (1R,3S)-cis-3-ACHC: at least 20 times less potent |
| Quantified Difference | ≥20-fold difference in potency |
| Conditions | Rat brain slice assay; [³H]GABA uptake measurement |
Why This Matters
Procuring the pure (1S,3R) enantiomer is essential for achieving maximal inhibitory activity in GABA uptake studies; using racemic or incorrect enantiomers will dramatically reduce assay sensitivity.
- [1] Allan RD, Johnston GAR, Twitchin B. Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry. 1981;34(10):2231-2236. View Source
- [2] Bowery NG, Jones GP, Neal MJ. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature. 1976;264(5583):281-284. View Source
